molecular formula C20H16O4S B1613863 5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene CAS No. 898778-28-4

5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene

Cat. No. B1613863
CAS RN: 898778-28-4
M. Wt: 352.4 g/mol
InChI Key: FWYQBQZIVPVNSM-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene (DPT) is a thiophene-based compound that has been utilized in numerous scientific applications. It is a member of the thiophene family, a group of heterocyclic compounds characterized by a sulfur atom linked to four carbon atoms. It has a wide range of applications due to its unique properties, such as its ability to act as an electron-rich acceptor, its ability to form strong hydrogen bonds, and its excellent stability.

Scientific Research Applications

Luminescent Materials and Photophysics

Luminescent Supramolecular Assemblies : Thiophene derivatives have been studied for their potential in forming luminescent supramolecular assemblies. Research on stilbene and dithieno[3,2-b:2′,3′-d]thiophene derivatives has shown strong blue or blue-green photoluminescence in solution, indicating their potential application in luminescent materials and optical devices (Osterod et al., 2001).

Organic Electronics and Solar Cells

Electrochromic Polymers : A study on asymmetric structure polymers based on carbazole-EDOT and 2, 5–dithienylpyrrole derivatives has explored the electrochemical and electrochromic properties of polymer films derived from these monomers. These findings suggest applications in electrochromic devices due to their fast switching time, reasonable optical contrast, and good coloration efficiency (Hu et al., 2019).

Organic Field-Effect Transistors (OFETs) : The development of high-performance semiconductors for OFETs has been achieved by synthesizing 2,6-diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes. These materials have demonstrated good p-type semiconductor behavior, with the selenophene analogue showing high FET mobility, indicating their utility in the fabrication of organic electronic devices (Takimiya et al., 2004).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4S/c21-19(17-10-11-18(25-17)20-22-12-13-23-20)14-6-8-16(9-7-14)24-15-4-2-1-3-5-15/h1-11,20H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYQBQZIVPVNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641943
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898778-28-4
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene
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5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene
Reactant of Route 6
5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene

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